Methyl 3-bromo-1-oxo-1H-indene-5-carboxylate
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Overview
Description
Methyl 3-bromo-1-oxo-1H-indene-5-carboxylate is an organic compound that belongs to the indene family It is characterized by a bromine atom attached to the third carbon of the indene ring, a keto group at the first position, and a carboxylate ester group at the fifth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-bromo-1-oxo-1H-indene-5-carboxylate typically involves the bromination of 1-oxo-1H-indene-5-carboxylate followed by esterification. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane. The esterification step can be achieved using methanol and a catalyst such as sulfuric acid.
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness in an industrial setting.
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can be substituted by other nucleophiles such as amines or thiols.
Reduction Reactions: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the indene ring, using oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Substitution: Nucleophiles (amines, thiols), solvents (ethanol, dichloromethane), mild heating.
Reduction: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (ethanol, tetrahydrofuran).
Oxidation: Oxidizing agents (potassium permanganate), solvents (water, acetone).
Major Products:
Substitution: Derivatives with different substituents replacing the bromine atom.
Reduction: Methyl 3-hydroxy-1-oxo-1H-indene-5-carboxylate.
Oxidation: Various oxidized products depending on the reaction conditions.
Scientific Research Applications
Methyl 3-bromo-1-oxo-1H-indene-5-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Material Science: It can be used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of Methyl 3-bromo-1-oxo-1H-indene-5-carboxylate is not fully understood. its biological effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The bromine atom and the keto group may play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Methyl 3-bromo-1-oxo-2,3-dihydro-1H-indene-5-carboxylate: Similar structure but with a dihydroindene ring.
Methyl 3-chloro-1-oxo-1H-indene-5-carboxylate: Similar structure but with a chlorine atom instead of bromine.
Methyl 3-bromo-1-oxo-1H-indene-2-carboxylate: Similar structure but with the carboxylate group at the second position.
Uniqueness: Methyl 3-bromo-1-oxo-1H-indene-5-carboxylate is unique due to the specific positioning of the bromine atom, keto group, and carboxylate ester group
Properties
IUPAC Name |
methyl 3-bromo-1-oxoindene-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrO3/c1-15-11(14)6-2-3-7-8(4-6)9(12)5-10(7)13/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPVUELSDBGETTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)C=C2Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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